molecular formula C10H17IN2 B15277181 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B15277181
M. Wt: 292.16 g/mol
InChI Key: PYFCGKJTZDZHEL-UHFFFAOYSA-N
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Description

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substituents, including diethyl, iodo, and isopropyl groups, which may impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of substituents: The diethyl, iodo, and isopropyl groups can be introduced through various substitution reactions. For example, iodination can be performed using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the iodo group with other substituents.

Scientific Research Applications

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with metabolic pathways: Affecting cellular processes.

    Interaction with nucleic acids: Influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3,5-diethyl-1H-pyrazole: Lacks the iodo and isopropyl groups.

    4-iodo-1H-pyrazole: Lacks the diethyl and isopropyl groups.

    1-(propan-2-yl)-1H-pyrazole: Lacks the diethyl and iodo groups.

Uniqueness

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C10H17IN2

Molecular Weight

292.16 g/mol

IUPAC Name

3,5-diethyl-4-iodo-1-propan-2-ylpyrazole

InChI

InChI=1S/C10H17IN2/c1-5-8-10(11)9(6-2)13(12-8)7(3)4/h7H,5-6H2,1-4H3

InChI Key

PYFCGKJTZDZHEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C(C)C)CC)I

Origin of Product

United States

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